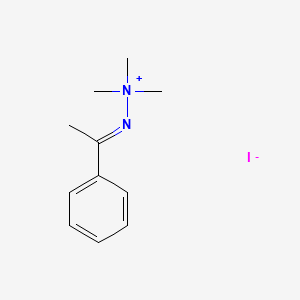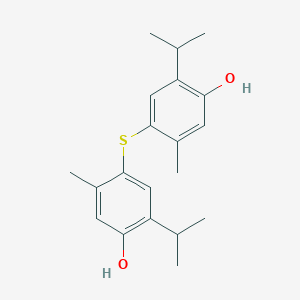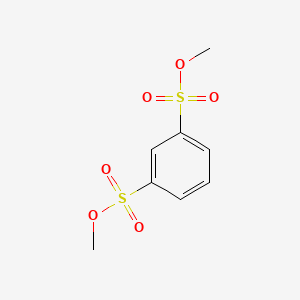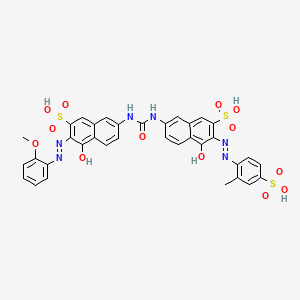
Direct Red 24 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Red 24 free acid is a synthetic azo dye, known for its vibrant red color. It is widely used in various industries, particularly in textiles, for dyeing cotton, wool, silk, and nylon. The compound is characterized by its complex molecular structure, which includes sulfonic acid groups that enhance its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Direct Red 24 free acid typically involves the diazotization of aromatic amines followed by coupling with naphthols. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and quality of the dye .
Chemical Reactions Analysis
Types of Reactions
Direct Red 24 free acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically involve the cleavage of the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the sulfonic acid groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide and various alkylating agents.
Major Products Formed
The major products formed from these reactions include various aromatic amines and substituted derivatives of the original dye, which can have different properties and applications .
Scientific Research Applications
Direct Red 24 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Mechanism of Action
The mechanism of action of Direct Red 24 free acid involves its interaction with various molecular targets. The dye binds to specific sites on the substrate, such as cellulose fibers in textiles, through hydrogen bonding and van der Waals forces. This binding is facilitated by the flat shape and length of the dye molecules, which allow them to align alongside the fibers .
Comparison with Similar Compounds
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Red 80
Comparison
Direct Red 24 free acid is unique due to its specific molecular structure, which includes multiple sulfonic acid groups that enhance its solubility and binding affinity. Compared to similar compounds, this compound offers brighter shades and better solubility, making it more effective for certain applications .
Properties
CAS No. |
25188-08-3 |
|---|---|
Molecular Formula |
C35H28N6O13S3 |
Molecular Weight |
836.8 g/mol |
IUPAC Name |
4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C35H28N6O13S3/c1-18-13-23(55(45,46)47)9-12-26(18)38-40-31-29(56(48,49)50)16-19-14-21(7-10-24(19)33(31)42)36-35(44)37-22-8-11-25-20(15-22)17-30(57(51,52)53)32(34(25)43)41-39-27-5-3-4-6-28(27)54-2/h3-17,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53) |
InChI Key |
RQOXTBNOVJMAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6OC)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


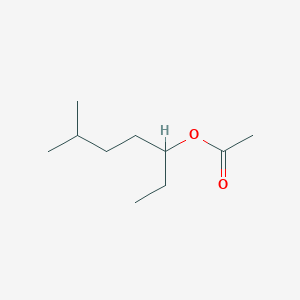
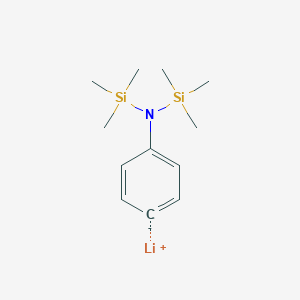
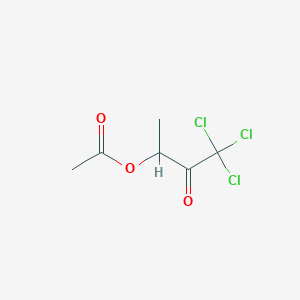
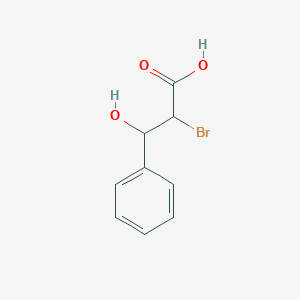
![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
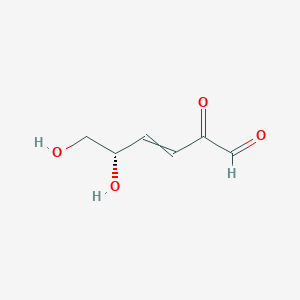
![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

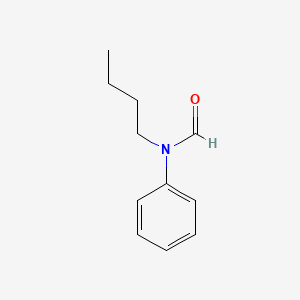

![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
